molecular formula C23H25N5O5 B193070 多沙唑嗪,(S)- CAS No. 104874-86-4

多沙唑嗪,(S)-

货号 B193070
CAS 编号: 104874-86-4
分子量: 451.5 g/mol
InChI 键: RUZYUOTYCVRMRZ-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxazosin is an alpha-1 adrenergic receptor antagonist used to treat mild to moderate hypertension and urinary obstruction due to benign prostatic hyperplasia . It belongs to the general class of medicines called antihypertensives . It relaxes your veins and arteries so that blood can more easily pass through them . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate .


Synthesis Analysis

Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged . It is metabolized in the liver to produce mainly O-demethylated and C-hydroxylated metabolites . The clearance of doxazosin, presumably in the liver, involves the production of these metabolites .

科学研究应用

Cancer Therapy Enhancement

Doxazosin has been studied for its potential to enhance cancer therapies. Research suggests that it can sensitize cancer cells to certain drugs, such as osimertinib, used in treating lung cancer. It appears to mediate its effects through autophagy, which could make it an effective combination therapy to overcome drug resistance .

Anti-Virulence Agent

Studies have shown that Doxazosin exhibits significant anti-virulence activities against pathogens like Pseudomonas aeruginosa and Proteus mirabilis. It can reduce the production of virulence factors such as enzymes, pigments, biofilm formation, and motility, which aligns with its ability to decrease the killing capacity of these bacteria in vivo .

Targeting Breast Cancer

Doxazosin has been investigated for its inhibitory activity in breast cancer cell lines, particularly targeting the HER2 inhibitor (HER2 IN). This suggests a potential application of Doxazosin in breast cancer treatment by interfering with specific cancer cell pathways .

作用机制

Target of Action

Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .

Mode of Action

Doxazosin is an alpha-1 antagonist . It works by competitively inhibiting postsynaptic alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle cells in the blood vessels and prostate . This leads to vasodilation of veins and arterioles, a decrease in total peripheral resistance, and a reduction in blood pressure . In the case of benign prostatic hyperplasia, it reduces the sympathetic tone-induced urethral stricture causing BPH symptoms .

Biochemical Pathways

Doxazosin has been found to affect several biochemical pathways. For instance, it has been shown to inhibit autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway . This action attenuates liver fibrosis, demonstrating the compound’s potential in treating liver diseases .

Pharmacokinetics

Doxazosin is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . Only about 5% of the administered dose is excreted unchanged in urine . The oral bioavailability of doxazosin is approximately 65%, and its terminal elimination half-life is approximately 22 hours . These properties contribute to its long-lasting effects and make it suitable for once-daily administration .

Result of Action

The action of doxazosin results in a decrease in blood pressure and relief from the symptoms of benign prostatic hyperplasia . By relaxing the smooth muscles in the blood vessels and prostate, it helps lower blood pressure and improve urinary flow .

安全和危害

Doxazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should be careful if you drive or do anything that requires you to be alert . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy .

未来方向

Doxazosin has been found to have a greater expulsion rate, a reduced expulsion time, and fewer pain episodes compared to the placebo group . The expulsion time of Doxazosin was shorter than that of Tamsulosin . This suggests potential future directions for the use of Doxazosin in medical expulsion therapy for distal ureteric calculi .

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxazosin, (S)-

CAS RN

104874-86-4
Record name Doxazosin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXAZOSIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin, (S)-
Reactant of Route 2
Reactant of Route 2
Doxazosin, (S)-
Reactant of Route 3
Reactant of Route 3
Doxazosin, (S)-
Reactant of Route 4
Reactant of Route 4
Doxazosin, (S)-
Reactant of Route 5
Reactant of Route 5
Doxazosin, (S)-
Reactant of Route 6
Reactant of Route 6
Doxazosin, (S)-

Q & A

A: S-doxazosin, like its racemic mixture Doxazosin, acts as an antagonist at α1-adrenoceptors. These receptors are found in various tissues, including smooth muscle in blood vessels and the prostate. By blocking the binding of norepinephrine to α1-adrenoceptors, S-doxazosin inhibits smooth muscle contraction, leading to vasodilation and a decrease in blood pressure [, , , ]. It also relaxes smooth muscle in the prostate, improving urine flow in men with benign prostatic hyperplasia (BPH) [, ].

A: S-Doxazosin has the molecular formula C23H25N5O5 and a molecular weight of 451.48 g/mol [, ]. Detailed spectroscopic data, including 1H NMR, 13C NMR, DEPT, 1H-1H COSY, and HSQC, are reported in the literature [, ].

A: Yes, computational chemistry has been employed to predict 13C NMR chemical shifts of S-doxazosin using Hartree-Fock (HF) and Becke-3-Lee-Yang-Parr (B3LYP) density functional theory methods with 6-21G basis sets []. These calculations aid in the assignment of NMR shifts, particularly for quaternary carbon atoms.

A: While specific SAR studies for S-doxazosin are not described in the provided articles, it is known that the (S)-enantiomer exhibits weaker α1-adrenoceptor antagonist activity compared to the (R)-enantiomer and the racemic mixture in some tissues [, , ]. This suggests that the spatial orientation of the molecule significantly influences its binding affinity and pharmacological activity.

A: Yes, research indicates that S-doxazosin exhibits enantioselective pharmacokinetics in rats []. Following oral or intravenous administration, the area under the curve (AUC) of S-doxazosin was consistently larger than that of R-doxazosin. This suggests differences in absorption, distribution, metabolism, and/or excretion between the two enantiomers. Furthermore, pharmacokinetic interactions between the enantiomers were observed, with R-doxazosin potentially inhibiting the elimination of S-doxazosin [].

A: In vitro studies show that S-doxazosin effectively antagonizes α1-adrenoceptors in isolated rabbit blood vessels and guinea pig trachea rings [, , , ]. In vivo studies in anesthetized rats demonstrate its ability to decrease blood pressure, left ventricular pressure, and vesical micturition pressure [, ]. Interestingly, S-doxazosin displayed weaker effects on blood pressure and heart rate compared to R-doxazosin and racemic doxazosin, while its impact on vesical micturition pressure was comparable [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。